N'-(2-chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
CAS No.: 1797299-09-2
Cat. No.: VC6609774
Molecular Formula: C18H13ClN2O3S2
Molecular Weight: 404.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797299-09-2 |
|---|---|
| Molecular Formula | C18H13ClN2O3S2 |
| Molecular Weight | 404.88 |
| IUPAC Name | N'-(2-chlorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C18H13ClN2O3S2/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9H,10H2,(H,20,23)(H,21,24) |
| Standard InChI Key | FSPVEOMWGGQFGQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl |
Introduction
N'-(2-chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound that incorporates several functional groups, including a thiophene ring, a carbonyl group, and an ethanediamide moiety. Despite the lack of specific literature on this compound, its structure suggests potential applications in pharmaceuticals or materials science due to the presence of thiophene and carbonyl functionalities, which are common in bioactive molecules and polymers.
Chemical Formula and Molecular Weight
-
Chemical Formula: CHClNOS
-
Molecular Weight: Approximately 446 g/mol (estimated based on the formula)
Synthesis and Preparation
The synthesis of N'-(2-chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide would likely involve multiple steps, including the preparation of thiophene-2-carbonyl chloride and its reaction with a suitable amine to form the desired ethanediamide derivative.
Synthesis Steps
-
Preparation of Thiophene-2-carbonyl Chloride: This can be achieved by reacting thiophene with chloroformylating agents like phosgene or its derivatives.
-
Formation of the Ethanediamide Backbone: Reaction of ethanediamine with the prepared thiophene-2-carbonyl chloride and a 2-chlorophenyl isocyanate or similar reagent to introduce the chlorophenyl group.
Potential Applications
Given its complex structure, this compound may have potential applications in:
-
Pharmaceuticals: Thiophene rings are found in several drugs, suggesting possible biological activity.
-
Materials Science: The presence of thiophene and carbonyl groups could make it useful in polymer synthesis or as a building block for organic materials.
Data Table: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume